REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:9]=[CH:8][CH:7]=[C:6]([F:10])[C:3]=1[C:4]#[N:5].Cl.[NH2:12][OH:13].C(=O)([O-])[O-].[Na+].[Na+].C(O)C>O>[Cl:1][C:2]1[CH:9]=[CH:8][CH:7]=[C:6]([F:10])[C:3]=1[C:4](=[N:12][OH:13])[NH2:5] |f:1.2,3.4.5|
|
Name
|
|
Quantity
|
15.6 g
|
Type
|
reactant
|
Smiles
|
ClC1=C(C#N)C(=CC=C1)F
|
Name
|
|
Quantity
|
9 g
|
Type
|
reactant
|
Smiles
|
Cl.NO
|
Name
|
|
Quantity
|
7.4 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[Na+].[Na+]
|
Name
|
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
15 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
72.5 (± 2.5) °C
|
Type
|
CUSTOM
|
Details
|
was stirred at 70-75° C. for 16 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The solvent was evaporated
|
Type
|
STIRRING
|
Details
|
the residue was stirred with tertbutyl methyl ether
|
Type
|
CUSTOM
|
Details
|
the filtrate afforded
|
Type
|
CUSTOM
|
Details
|
after evaporation of the solvent, 17.6 g of the desired product of m.p. 115-120° C.
|
Reaction Time |
16 h |
Name
|
2-Chloro-6-fluorobenzamidoxime
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Type
|
|
Smiles
|
ClC1=C(C(N)=NO)C(=CC=C1)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |